molecular formula C15H17BrN2O3 B2372449 (Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide CAS No. 444760-92-3

(Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide

Cat. No.: B2372449
CAS No.: 444760-92-3
M. Wt: 353.216
InChI Key: WGYNDGBLJRMDGB-UHFFFAOYSA-N
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Description

This compound belongs to the α,β-unsaturated carbonyl (enamide) family, characterized by a propenamide backbone with a cyano group at the β-position. Key structural features include:

  • Amide side chain: A 3-methoxypropyl group, contributing to solubility and influencing pharmacokinetic properties.
  • Stereochemistry: The Z-configuration at the double bond, which may affect molecular conformation and biological activity.

Properties

IUPAC Name

(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c1-20-7-3-6-18-15(19)12(10-17)8-11-4-5-14(21-2)13(16)9-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,19)/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYNDGBLJRMDGB-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=CC1=CC(=C(C=C1)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)/C(=C\C1=CC(=C(C=C1)OC)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a bromo-substituted aromatic ring, a cyano group, and an amide linkage. These structural components contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease progression, particularly in cancer and inflammation.
  • Modulation of Signal Transduction Pathways : It may affect pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
  • Antioxidant Properties : Potential antioxidant activity could contribute to its protective effects against oxidative stress-related diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
  • Mechanism : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

  • Bacterial Inhibition : Exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Preliminary data suggest antifungal properties as well.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against breast/colon cancer
AntimicrobialInhibition of Gram-positive/negative bacteria
AntifungalPreliminary antifungal activity

Case Studies

  • Study on Anticancer Effects :
    • A study published in 2023 evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity.
  • Antimicrobial Efficacy :
    • Research conducted in 2024 assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Discussion

The biological activity of this compound highlights its potential as a lead compound in drug development. Its diverse mechanisms suggest that it could be beneficial in treating various conditions, particularly cancers and infections.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & CAS Key Substituents Molecular Formula Notable Features
Target Compound 3-Bromo-4-methoxyphenyl; 3-methoxypropyl amide C₁₅H₁₆BrN₂O₃ Bromine for halogen bonding; Z-configuration; moderate lipophilicity
XCT790 4-[[2,4-bis(Trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl; thiadiazol amide C₂₂H₁₅F₉N₃O₃S Trifluoromethyl groups enhance metabolic stability; thiadiazol for π-stacking
(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide 2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl; 2,4,6-trimethylphenyl amide C₂₈H₂₆BrN₂O₃ Trimethylphenyl induces steric hindrance; bromophenylmethoxy for rigidity
(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide 3-Bromo-4-hydroxy-5-methoxyphenyl; 2-ethoxyphenyl amide C₁₉H₁₇BrN₂O₄ Hydroxy group enables hydrogen bonding; ethoxy enhances solubility
(E)-N-[3-(Dimethylamino)propyl]-3-phenyl-prop-2-enamide Phenyl; 3-(dimethylamino)propyl amide C₁₄H₁₈N₂O Dimethylamino boosts aqueous solubility; lacks cyano and bromine

Electronic and Steric Effects

  • Target Compound vs. XCT790 :

    • XCT790’s trifluoromethyl groups increase electron-withdrawing effects, stabilizing the enamide system and enhancing resistance to enzymatic degradation .
    • The thiadiazol amide in XCT790 may facilitate π-π stacking with aromatic residues in target proteins, unlike the 3-methoxypropyl group in the target compound.
  • Target Compound vs. Both compounds share a bromine atom, but its position (para in CAS 522657-27-8 vs. meta in the target compound) alters spatial orientation.
  • Target Compound vs.

Pharmacological Implications

  • Target Selectivity :

    • The Z-configuration in the target compound may favor specific protein conformations, whereas E-isomers (e.g., in ) exhibit distinct binding modes.
    • Bromine’s halogen-bonding capability in the target compound and CAS 522657-27-8 could enhance affinity for hydrophobic enzyme pockets .
  • Metabolic Stability :

    • The 3-methoxypropyl group in the target compound likely undergoes slower oxidative metabolism compared to the ethoxy group in CAS 502563-36-2 .
    • XCT790’s trifluoromethyl groups resist cytochrome P450-mediated degradation, offering a longer half-life .

Preparation Methods

Synthetic Pathways

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • 3-Bromo-4-methoxybenzaldehyde : The electrophilic aromatic partner for Knoevenagel condensation.
  • N-(3-Methoxypropyl)-2-cyanoacetamide : The nucleophilic cyanoacetamide derivative.

The (Z)-configuration is achieved via stereocontrolled condensation, influenced by steric and electronic factors.

Stepwise Synthesis

Synthesis of 3-Bromo-4-methoxybenzaldehyde

Method A: Direct Bromination of 4-Methoxybenzaldehyde

  • Reagents : Bromine (Br₂) in acetic acid.
  • Procedure :
    • 4-Methoxybenzaldehyde (1.0 equiv) is treated with Br₂ (1.1 equiv) in glacial acetic acid at 0–5°C.
    • Reaction progress monitored by TLC; quenching with NaHSO₃ yields 3-bromo-4-methoxybenzaldehyde.
  • Yield : 68–72% after recrystallization (ethanol/water).

Method B: Directed Ortho-Metalation (DoM)

  • Reagents : n-BuLi, Br₂, (−)-sparteine (chiral ligand).
  • Procedure :
    • 4-Methoxybenzaldehyde is treated with n-BuLi and (−)-sparteine in THF at −78°C, followed by Br₂ addition.
  • Yield : 85% with >95% regioselectivity.
Synthesis of N-(3-Methoxypropyl)-2-cyanoacetamide

Method C: Amide Coupling

  • Reagents : Cyanoacetic acid, 3-methoxypropylamine, EDCl, HOBt.
  • Procedure :
    • Cyanoacetic acid (1.0 equiv) and 3-methoxypropylamine (1.1 equiv) are coupled using EDCl (1.2 equiv) and HOBt (0.1 equiv) in DCM at 25°C.
  • Yield : 89% after silica gel chromatography (eluent: DCM/MeOH = 10:1).
Knoevenagel Condensation

Method D: Base-Catalyzed Condensation

  • Reagents : 3-Bromo-4-methoxybenzaldehyde, N-(3-methoxypropyl)-2-cyanoacetamide, piperidine, ethanol.
  • Procedure :
    • Equimolar aldehyde and cyanoacetamide are refluxed in ethanol with piperidine (10 mol%) for 6–8 h.
    • (Z)-isomer predominates due to steric hindrance from the 3-bromo substituent.
  • Yield : 75–80%.

Method E: Solvent and Catalyst Screening

Entry Solvent Catalyst Temp (°C) Time (h) Z:E Ratio Yield (%)
1 Ethanol Piperidine 80 6 9:1 78
2 DMF NaOAc 100 4 7:3 65
3 Toluene NH₄OAc 110 8 8:2 70

Data adapted from

Purification and Characterization

  • Purification : Column chromatography (SiO₂, petroleum ether/ethyl acetate = 3:1).
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, CH=C), 7.56 (d, J = 8.5 Hz, 1H, Ar-H), 6.94 (d, J = 8.5 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.54–3.49 (m, 2H, NCH₂), 3.37–3.32 (m, 2H, OCH₂), 3.27 (s, 3H, OCH₃), 2.02–1.95 (m, 2H, CH₂).
    • IR (KBr) : ν = 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C).
    • HRMS (ESI) : m/z calcd. for C₁₅H₁₆BrN₂O₃ [M+H]⁺: 383.0312; found: 383.0309.

Mechanistic Insights

Stereochemical Control

The (Z)-configuration arises from kinetic control during the Knoevenagel condensation. Bulky substituents on the benzaldehyde (3-Br, 4-OCH₃) favor the less sterically hindered transition state, leading to predominant Z-isomer formation.

Role of Bromine

The electron-withdrawing bromine group enhances electrophilicity of the aldehyde, accelerating nucleophilic attack by the cyanoacetamide enolate.

Comparative Analysis of Methods

Parameter Method D (Ethanol/Piperidine) Method E (DMF/NaOAc)
Reaction Time 6 h 4 h
Z-Selectivity 90% 70%
Scalability High Moderate
Environmental Impact Low (ethanol) High (DMF)

Method D is optimal for scalability and stereoselectivity.

Industrial Considerations

  • Cost Efficiency : Bromine ($2.50/mol) and piperidine ($1.20/mol) are cost-effective.
  • Safety : Ethanol minimizes toxicity risks compared to DMF.

Q & A

Advanced Research Question

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or GPCRs. The bromophenyl and methoxy groups may occupy hydrophobic pockets, while the cyano group participates in dipole interactions .
  • QSAR Studies: Compare with analogs (e.g., fluorophenyl or trifluoromethyl derivatives) to correlate substituent effects with activity .
  • MD Simulations: Assess binding stability over time, particularly for the (Z)-isomer, which may exhibit stronger target affinity due to steric alignment .

How do solvent and temperature influence the regioselectivity of bromophenyl functionalization?

Advanced Research Question
The bromine atom at the 3-position is electronically deactivated by the adjacent methoxy group, complicating nucleophilic substitution. Key factors include:

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states for SNAr reactions, while non-polar solvents favor radical pathways .
  • Catalytic Systems: Pd-catalyzed cross-coupling (Suzuki-Miyaura) requires careful ligand selection (e.g., SPhos) to avoid homocoupling of the electron-deficient aryl bromide .
  • Temperature Optimization: Higher temperatures (80–100°C) improve yields in Ullmann-type couplings but risk isomerization of the enamide .

What analytical techniques are critical for purity assessment and structural validation?

Basic Research Question

  • HPLC-MS: Quantify impurities using reverse-phase C18 columns (ACN/H2O gradient) and monitor [M+H]+ ions (expected m/z ≈ 395) .
  • Elemental Analysis: Validate %C, %H, %N against theoretical values (e.g., C: 51.6%, H: 4.3%, N: 7.1%) .
  • Single-Crystal XRD: Resolve ambiguities in stereochemistry; SHELXTL or Olex2 software suites are standard for refinement .

How can researchers optimize reaction yields for large-scale synthesis?

Advanced Research Question

  • DoE (Design of Experiments): Systematically vary parameters (e.g., stoichiometry, catalyst loading) to identify optimal conditions .
  • Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., Knoevenagel condensation) .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .

What are the implications of electronic effects on the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing cyano and bromine groups reduce electron density on the aryl ring, directing reactivity:

  • Electrophilic Aromatic Substitution: Favors meta to existing substituents; however, steric hindrance from the methoxy group limits accessibility .
  • Buchwald-Hartwig Amination: Requires bulky ligands (e.g., XPhos) to couple secondary amines at the bromine site .
  • Photoredox Catalysis: Enables C–H functionalization under mild conditions, avoiding harsh reagents that might degrade the enamide .

How does the (Z)-configuration impact biological activity compared to the (E)-isomer?

Advanced Research Question

  • Steric Effects: The (Z)-isomer’s spatial arrangement may enhance binding to planar active sites (e.g., ATP pockets in kinases) .
  • Solubility Differences: (Z)-isomers often exhibit lower aqueous solubility due to intramolecular H-bonding, requiring formulation studies for in vivo testing .
  • Case Study: Analogous compounds (e.g., XCT790) show 10-fold higher potency in (Z)-forms, attributed to optimal alignment with hydrophobic residues .

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